Methyl furo[2,3-c]pyridine-5-carboxylate
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Overview
Description
Methyl furo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that features a fused pyridine and furan ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules. The presence of both nitrogen and oxygen heteroatoms in the ring system enhances its ability to participate in various chemical reactions and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl furo[2,3-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, which leads to the formation of the desired furo[2,3-c]pyridine ring system . Phase-transfer catalysis conditions can also be employed to obtain derivatives of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl furo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted furo[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl furo[2,3-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its structural similarity to bioactive molecules, it is investigated as a potential lead compound in drug discovery.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl furo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen and oxygen atoms in the ring system can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
- Methyl furo[3,2-b]pyridine-5-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl 2-cyanofuro[2,3-b]pyrrole-5-carboxylate
Comparison: Methyl furo[2,3-c]pyridine-5-carboxylate is unique due to its specific ring fusion pattern and the position of the ester group. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For instance, the furo[3,2-b]pyridine analog has a different ring fusion, which can lead to variations in its chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
methyl furo[2,3-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORMSHHWDYAUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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